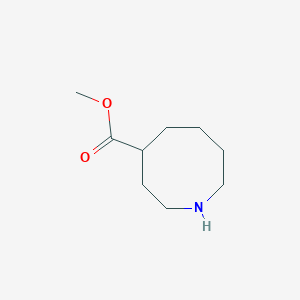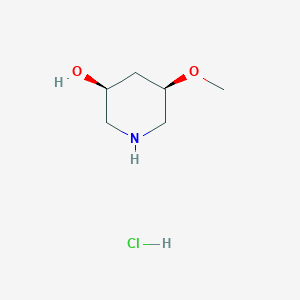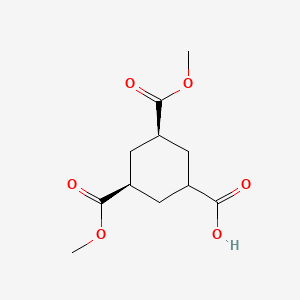
Methyl azocane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl azocane-4-carboxylate is a chemical compound belonging to the class of azocanes, which are eight-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl azocane-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable amine with a diester, followed by cyclization to form the azocane ring. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl azocane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen in the azocane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in THF for deprotonation followed by the addition of an electrophile.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted azocane derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl azocane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of methyl azocane-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Thiazole derivatives: Exhibiting diverse biological activities, including antimicrobial and anticancer properties.
Indazole derivatives: Important in medicinal chemistry for their anti-inflammatory and anticancer activities.
Uniqueness: Methyl azocane-4-carboxylate is unique due to its eight-membered ring structure, which imparts distinct chemical and biological properties compared to smaller or larger ring systems
Eigenschaften
Molekularformel |
C9H17NO2 |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
methyl azocane-4-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)8-4-2-3-6-10-7-5-8/h8,10H,2-7H2,1H3 |
InChI-Schlüssel |
MCANCJCYAKRCNH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCCCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide](/img/structure/B13517429.png)
![1-Tert-butyl-3-[(11-sulfanylundecyl)oxy]urea](/img/structure/B13517436.png)


![3-[2-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13517458.png)
![2-Azaspiro[3.5]nonan-5-one](/img/structure/B13517478.png)

amino}-3-hydroxybutanoic acid](/img/structure/B13517484.png)


![rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride](/img/structure/B13517511.png)

![2,2-Difluoro-2-{6-[2-(trifluoromethyl)-1,3-thiazol-4-yl]pyridin-2-yl}acetic acid](/img/structure/B13517532.png)
![2-Oxa-5,8-diazaspiro[3.5]nonane hydrochloride](/img/structure/B13517536.png)
